pGlu-3CH3-His-Pro-NH2
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Overview
Description
The compound pGlu-3CH3-His-Pro-NH2 is a synthetic analogue of thyrotropin-releasing hormone (TRH), which is a tripeptide hormone consisting of pyroglutamyl-histidyl-prolineamide. This compound is designed to mimic or modify the biological activity of TRH by introducing a methyl group at the third position of the histidine residue. Such modifications can lead to changes in the compound’s binding affinity, stability, and overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-3CH3-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (prolineamide) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (histidine and pyroglutamic acid) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methylation of the histidine residue is achieved through the use of methylating agents like methyl iodide under basic conditions. Finally, the peptide is cleaved from the resin and deprotected to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
pGlu-3CH3-His-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target the pyroglutamic acid residue.
Substitution: The methyl group on the histidine residue can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced pyroglutamic acid derivatives.
Substitution: Substituted histidine derivatives with various functional groups.
Scientific Research Applications
pGlu-3CH3-His-Pro-NH2: has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating the activity of TRH receptors and its potential effects on neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating disorders related to TRH dysregulation, such as hypothyroidism and depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of pGlu-3CH3-His-Pro-NH2 involves its interaction with TRH receptors, which are G protein-coupled receptors (GPCRs). The compound binds to the receptor’s active site, leading to the activation or inhibition of downstream signaling pathways. The introduction of the methyl group at the third position of the histidine residue can alter the binding affinity and selectivity of the compound, resulting in modified biological effects. The primary molecular targets include TRH receptors in the central nervous system, which play a role in regulating the release of thyroid-stimulating hormone (TSH) and other neurotransmitters.
Comparison with Similar Compounds
pGlu-3CH3-His-Pro-NH2: can be compared with other TRH analogues, such as:
pGlu-His-Pro-NH2: The native TRH peptide, which has a high affinity for TRH receptors and is involved in regulating thyroid function.
pGlu-Glu-Pro-NH2: A TRH analogue with a glutamic acid residue, which acts as a functional antagonist of TRH.
pGlu-N3imMe-His-Pro-NH2: A TRH analogue with a methyl group on the imidazole ring of histidine, which has higher specific activity than the native TRH.
The uniqueness of This compound lies in its specific modification, which can lead to distinct biological activities and potential therapeutic applications compared to other TRH analogues.
Properties
Molecular Formula |
C17H24N6O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26)/t11-,12-,13-/m0/s1 |
InChI Key |
GRVNJOGSEQKVQW-AVGNSLFASA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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